molecular formula C5H8N4O3S2 B3337110 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- CAS No. 53286-05-8

5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio-

Cat. No.: B3337110
CAS No.: 53286-05-8
M. Wt: 236.3 g/mol
InChI Key: NLIPMTYIUKWPGW-UHFFFAOYSA-N
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Description

5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of amino groups at positions 4 and 6, a methylthio group at position 2, and a sulfonic acid group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate β-dicarbonyl compounds with guanidine derivatives under acidic or basic conditions.

    Introduction of Amino Groups: The amino groups at positions 4 and 6 can be introduced via nucleophilic substitution reactions using suitable amines.

    Methylthio Group Addition: The methylthio group at position 2 can be introduced through thiolation reactions using methylthiolating agents.

    Sulfonation: The sulfonic acid group at position 5 can be introduced through sulfonation reactions using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diamino-2-methylthio-5-pyrimidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    4,6-Diamino-2-methylthio-5-pyrimidinephosphonic acid: Similar structure but with a phosphonic acid group instead of a sulfonic acid group.

    4,6-Diamino-2-methylthio-5-pyrimidineboronic acid: Similar structure but with a boronic acid group instead of a sulfonic acid group.

Uniqueness

The presence of the sulfonic acid group at position 5 in 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- imparts unique chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions

Properties

IUPAC Name

4,6-diamino-2-methylsulfanylpyrimidine-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S2/c1-13-5-8-3(6)2(4(7)9-5)14(10,11)12/h1H3,(H,10,11,12)(H4,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIPMTYIUKWPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)N)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967865
Record name 4-Amino-6-imino-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53286-05-8
Record name 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053286058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC65399
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-6-imino-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIAMINO-2-METHYLTHIOPYRIMIDINE-5-SULFONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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